1-(2-(dimethylamino)ethyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one
Description
This compound is a pyrrol-2-one derivative featuring a dimethylaminoethyl side chain, a furan-2-carbonyl group at position 4, a hydroxyl group at position 3, and a thiophen-2-yl substituent at position 3. Its structural complexity arises from the interplay of heterocyclic moieties (furan, thiophene) and a polar dimethylaminoethyl group, which collectively influence its electronic, solubility, and pharmacological properties. Pyrrol-2-one derivatives are of significant interest due to their diverse bioactivity, including enzyme inhibition and antimicrobial effects .
Properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]-3-(furan-2-carbonyl)-4-hydroxy-2-thiophen-2-yl-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-18(2)7-8-19-14(12-6-4-10-24-12)13(16(21)17(19)22)15(20)11-5-3-9-23-11/h3-6,9-10,14,21H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMBIEQXAZDGKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-(dimethylamino)ethyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one , also known as a pyrrole derivative, has garnered attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including antibacterial, anticancer, and cytotoxic properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 396.4 g/mol . The structure features a pyrrole ring substituted with various functional groups that contribute to its biological activity.
Antibacterial Activity
Research has indicated that derivatives of pyrrole compounds exhibit significant antibacterial properties. A study highlighted the effectiveness of similar compounds against Gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant strains (MRSA). The antibacterial activity was assessed using the agar disc-diffusion method, where various concentrations of the compound were tested against selected bacterial strains. The results demonstrated that This compound exhibited promising antibacterial effects, potentially due to its ability to disrupt bacterial cell wall synthesis or function .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. It has shown significant inhibitory effects on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The half-maximal inhibitory concentration (IC50) values for these cell lines were found to be lower than those of established chemotherapeutic agents like doxorubicin, indicating a strong potential for development as an anticancer drug. In particular, the compound's ability to induce apoptosis in cancer cells was highlighted, with flow cytometry revealing increased caspase-3 activity and reduced TNF-α levels in treated cells .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 3.0 | Induction of apoptosis |
| A549 | 4.5 | Cell cycle arrest |
Cytotoxicity
Cytotoxicity assays conducted using the MTT method indicated that the compound has a notable effect on cell viability across various human cell lines. The results suggested that while it effectively inhibits cancer cell proliferation, it also shows selective toxicity towards normal cells at higher concentrations, which is a critical consideration for therapeutic applications .
Case Studies
- Study on Antibacterial Efficacy : A recent study evaluated the antibacterial properties of several pyrrole derivatives, including our compound of interest. The findings suggested that it possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with particular efficacy noted against resistant strains .
- Anticancer Research : In another investigation focused on the anticancer effects of thiophene-containing compounds, our target compound demonstrated significant growth inhibition in various cancer models. This study utilized both in vitro assays and molecular docking studies to elucidate the binding interactions with target proteins involved in cancer progression .
Scientific Research Applications
The compound exhibits notable biological activities, which have been explored in various studies. Key areas of interest include:
Antimicrobial Properties
Research indicates that derivatives of this compound demonstrate antimicrobial activity against various pathogens. For instance, studies have shown that certain pyrrole derivatives can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus .
Antioxidant Activity
The compound has been evaluated for its antioxidant properties, which are crucial in preventing oxidative stress-related diseases. The structural features of the compound contribute to its ability to scavenge free radicals effectively .
Anti-inflammatory Effects
Investigations into the anti-inflammatory potential of this compound have revealed its ability to modulate inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation .
Applications in Research
The applications of 1-(2-(dimethylamino)ethyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one span several domains:
Pharmaceutical Development
The compound is being explored as a lead molecule for developing new pharmaceuticals targeting various diseases due to its diverse biological activities. Its structural complexity allows for further derivatization to enhance efficacy and reduce side effects .
Material Science
In material science, this compound's properties are being investigated for applications in creating hydrogels and other polymeric materials that exhibit unique mechanical and chemical characteristics .
Biochemical Research
The compound serves as a valuable tool in biochemical research, particularly in studies aimed at understanding enzyme inhibition mechanisms and receptor interactions .
Case Studies
Several case studies highlight the effectiveness and versatility of this compound:
- Case Study on Antimicrobial Efficacy : A study conducted on various pyrrole derivatives, including this compound, demonstrated significant inhibition against Pseudomonas aeruginosa, indicating potential use in treating infections caused by antibiotic-resistant bacteria .
- Evaluation of Antioxidant Properties : Research published in a peer-reviewed journal reported that the compound exhibited strong radical scavenging activity, suggesting its application in formulations aimed at reducing oxidative stress .
- Anti-inflammatory Mechanism Investigation : A detailed study explored the anti-inflammatory effects of this compound, showing that it could effectively downregulate pro-inflammatory cytokines in vitro, supporting its use in therapeutic applications for inflammatory diseases .
Chemical Reactions Analysis
Common Chemical Reactions
The compound’s reactivity stems from its functional groups, including the hydroxy group, carbonyl moieties, and aromatic substituents (thiophen-2-yl and furan-2-carbonyl). Key reactions include:
Oxidation/Reduction
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Hydroxy group oxidation : The hydroxy group at position 3 can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC).
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Carbonyl reduction : The furan-2-carbonyl group can be reduced to a hydroxyl group using sodium borohydride (NaBH₄).
| Reaction | Reagent | Product | Reference |
|---|---|---|---|
| Oxidation of hydroxy to ketone | PCC | 3-keto derivative | |
| Reduction of furan-2-carbonyl | NaBH₄ | 3-hydroxy derivative |
Substitution Reactions
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Electrophilic substitution : The thiophen-2-yl and furan-2-carbonyl groups may undergo nitration or halogenation due to their aromatic nature.
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Nucleophilic acyl substitution : The carbonyl group in the furan moiety could react with nucleophiles (e.g., amines) under basic conditions.
| Reaction | Substrate | Reagent | Product | Reference |
|---|---|---|---|---|
| Nitration of thiophen-2-yl | Thiophen-2-yl ring | HNO₃/H₂SO₄ | Nitro-substituted derivative |
Ring-Expansion Reactions
Cyclopropenone derivatives can undergo ring-expansion reactions to form pyrrolidinones. For example, Bi(NO₃)₃·5H₂O catalyzes the reaction of enaminones with carbonyl compounds to generate pyrrolidinones via a mechanism involving coordination, proton shifts, and Michael addition .
| Reaction | Catalyst | Key Step | Product | Reference |
|---|---|---|---|---|
| Ring expansion | Bi(NO₃)₃·5H₂O | Proton shift + Michael addition | Pyrrolidinone |
Oxidation of Hydroxy Group
The hydroxy group at position 3 is oxidized via a two-electron mechanism, likely involving intermediate formation of a pyranosidic oxygen radical.
Reduction of Carbonyl Groups
Sodium borohydride selectively reduces the furan-2-carbonyl group to a hydroxyl group without affecting other carbonyls, depending on steric and electronic factors.
Electrophilic Aromatic Substitution
The thiophen-2-yl ring undergoes electrophilic substitution preferentially at positions α to sulfur due to its electron-rich nature. Nitration or halogenation would likely occur at these positions.
Research Findings from Analogous Compounds
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Carbonic anhydrase inhibitors : Pyrrolidinones with sulfonamide groups exhibit isoform-selective inhibition, suggesting potential for therapeutic development .
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Synthetic versatility : Cyclopropenone-derived pyrrolidinones demonstrate diverse substitution patterns, enabling tailored biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their key properties:
Structural and Functional Insights:
Dimethyl groups reduce steric hindrance, possibly improving receptor binding .
Aromatic Substituents :
- The furan-2-carbonyl group (target compound) is less electron-rich than thiophene-2-carbonyl (), which may reduce electrophilic interactions but increase metabolic stability.
- The thiophen-2-yl group at C5 (shared with ) contributes to π-π stacking in enzyme active sites, a critical feature for inhibitors .
Pharmacological Activity :
- Compounds with thiophene moieties (e.g., ) exhibit stronger inhibitory effects (IC50 = 2.6 μM) than phenyl-substituted analogs, highlighting the importance of heteroaromaticity in bioactivity .
- The 3-propoxyphenyl group () and 3,4-dimethoxyphenyl group () enhance lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .
Synthetic Methods :
- Base-catalyzed cyclization () is a common strategy for pyrrolone derivatives. The target compound likely requires similar steps but with furan-2-carbonyl chloride as a starting material.
Computational and Experimental Analysis
- Electronic Properties : Density functional theory (DFT) studies () suggest that electron-withdrawing groups (e.g., thiophene carbonyl) increase the compound’s electrophilicity, enhancing interactions with nucleophilic enzyme residues .
- Solubility: The dimethylaminoethyl group likely improves solubility in polar solvents compared to diethylaminoethyl or aryl-substituted analogs .
Q & A
Q. What established synthetic routes are available for synthesizing this compound, and what key reagents or conditions are critical?
Answer: The compound can be synthesized via base-assisted cyclization of precursor molecules, analogous to methods used for structurally related pyrrolone derivatives. Key steps include:
- Reagent selection : Use of carbonyl-containing precursors (e.g., furan-2-carbonyl chloride) and amine derivatives (e.g., 2-(dimethylamino)ethylamine) to form the pyrrolone core.
- Cyclization conditions : Base catalysts (e.g., KOH or NaH) in polar aprotic solvents (e.g., DMF or THF) at 60–80°C to facilitate ring closure .
- Purification : Column chromatography (e.g., gradient elution with ethyl acetate/hexane) or recrystallization from ethanol to isolate the product .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
Answer: A multi-technique approach ensures accurate structural confirmation:
- NMR spectroscopy : ¹H and ¹³C NMR to resolve substituent patterns (e.g., thiophen-2-yl vs. furan-2-carbonyl groups) and confirm stereochemistry .
- FTIR : Identification of functional groups (e.g., hydroxyl, carbonyl) via characteristic absorption bands .
- HRMS : High-resolution mass spectrometry for precise molecular weight validation .
- X-ray crystallography : Single-crystal analysis to determine bond lengths, angles, and spatial arrangement of substituents .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield during scale-up?
Answer: Systematic optimization strategies include:
- Design of Experiments (DOE) : Varying temperature, solvent polarity, and base concentration to identify optimal conditions. For example, increasing reaction time (12–24 hours) may enhance cyclization efficiency .
- Catalyst screening : Testing alternative bases (e.g., DBU) or transition-metal catalysts (e.g., Pd for cross-coupling steps) to reduce side reactions .
- In-line monitoring : Use of HPLC or LC-MS to track intermediate formation and adjust parameters in real time .
Q. What methodologies resolve discrepancies in reported spectral data (e.g., conflicting NMR shifts) for this compound?
Answer: To address inconsistencies:
- Repeat synthesis under controlled conditions : Ensure reagent purity and anhydrous environments to minimize variability .
- Cross-validate techniques : Compare experimental NMR data with computational predictions (e.g., DFT calculations) to identify outliers .
- Deuterated solvent standardization : Use consistent solvents (e.g., DMSO-d₆ or CDCl₃) to eliminate solvent-induced shift variations .
Q. How do the thiophene and furan substituents influence electronic properties and reactivity?
Answer:
- Electronic effects : Thiophene’s electron-rich nature enhances electrophilic substitution at the 5-position, while the furan carbonyl group withdraws electron density, polarizing the pyrrolone ring. Computational modeling (e.g., Mulliken charge analysis) can quantify these effects .
- Reactivity studies : Perform nucleophilic/electrophilic substitution reactions to map reactive sites. For example, bromination at the thiophene ring or hydrolysis of the furan carbonyl under acidic conditions .
Q. What strategies are recommended for resolving contradictions in melting point or crystallinity data?
Answer:
- Polymorph screening : Test recrystallization solvents (e.g., ethanol vs. acetonitrile) to isolate different crystal forms, which may explain melting point variations .
- Thermal analysis : Use differential scanning calorimetry (DSC) to identify phase transitions and confirm purity .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
